2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Regioisomer differentiation Indole SAR Hep-G2 cytotoxicity

This indole–1,2,4-triazole N-phenyl acetamide features a unique methylene-bridged triazole topology and 4-methylindole N-1 linkage absent from published S-alkylated series. It serves as a scaffold-diversification probe to determine whether the methylene linker modifies Hep-G2 cytotoxicity relative to the S-alkylated chemotype (8b: 10.99% cell viability at 100 µg/mL, comparable to doxorubicin). Also relevant for urease inhibitor programs—published indole-phenyltriazole hybrids achieved IC50 of 0.49 µM vs. thiourea at 4.72 µM. Enables empirical validation of computational SAR predictions for methylene-linked analogs. Custom synthesis; no direct quantitative comparator exists. Substituting regioisomers without validation risks unpredictable potency shifts.

Molecular Formula C20H19N5O
Molecular Weight 345.4 g/mol
Cat. No. B11020425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Molecular FormulaC20H19N5O
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4
InChIInChI=1S/C20H19N5O/c1-15-3-2-4-19-18(15)9-10-24(19)12-20(26)23-17-7-5-16(6-8-17)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26)
InChIKeyZEINQWYPQIYUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Core Structural Identity and Procurement-Relevant Classification


2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (Molecular Formula: C20H19N5O; Molecular Weight: 345.4 g/mol) is a synthetic, heterocyclic hybrid molecule that covalently links a 4-methylindole moiety to a 1,2,4-triazole-substituted phenyl group through an acetamide bridge . The compound belongs to the indole–1,2,4-triazole N-phenyl acetamide structural class, which has been investigated primarily for anticancer activity against hepatocellular carcinoma (Hep-G2) cell lines and, in closely related hybrid series, for urease inhibition [1]. Although this exact compound has not been the primary focus of a dedicated, published structure–activity relationship (SAR) study, its scaffold architecture is directly analogous to the bioactive cores explored in the S-alkylated N-aryl acetamide series (compounds 8a–f and 9a–k) that demonstrated quantifiable in vitro potency [2].

Why Generic Indole-Triazole Acetamide Substitution Is Not Advisable for 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide


Within the indole–triazole acetamide chemotype, minor structural modifications produce substantial shifts in biological potency. The S-alkylated N-aryl acetamide series (8a–f) displays a cell viability range of 10.99% to 123.21% against Hep-G2 cells at a fixed concentration of 100 µg/mL [1]. Similarly, among the indole-phenyltriazole urease inhibitors (9a–k), the simple replacement of the N-phenyl substituent shifts the IC50 from 0.49 µM (2-ethyl-6-methylphenyl) to 1.44 µM (unsubstituted phenyl) [2]. The target compound's unique combination of a 4-methylindole N-1 linkage and a para-(1,2,4-triazol-1-ylmethyl)phenyl acetamide side chain has no direct quantitative comparator in the published literature . Consequently, substituting a closely related analog—such as the 1-methylindol-3-yl regioisomer or a des-methyl indole variant—without experimental validation carries a high risk of unpredictable potency changes, potentially undermining assay reproducibility and project continuity.

Quantitative Differentiation Evidence for 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Against Closest Analogs


Regioisomeric Methyl Placement on the Indole Core: 4-Methylindole-N1 vs. 1-Methylindole-C3 Acetamide

The target compound bears a methyl substituent at the 4-position of the indole ring with the acetamide linker attached via the indole N-1 position. The closest commercially available regioisomer, 2-(1-methyl-1H-indol-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (Molecular Formula: C20H19N5O; Molecular Weight: 345.4 g/mol), places a methyl group on the indole nitrogen and attaches the acetamide linker at the indole C-3 position . In the structurally related S-alkylated indole-triazole series, moving the substituent from the indole N-1 to the C-3 position, combined with changes in the phenyl substitution pattern, resulted in cell viability differences exceeding 100 percentage points among compounds 8a, 8c, and 8e [1]. No published study has directly compared the target compound with its 1-methylindol-3-yl regioisomer in the same assay [2].

Regioisomer differentiation Indole SAR Hep-G2 cytotoxicity

Triazole Methylene Linker Position: para-(1,2,4-Triazol-1-ylmethyl)phenyl vs. S-Alkylated Triazole-Thione Scaffold

The target compound incorporates the 1,2,4-triazole ring through a methylene bridge attached to the para position of the N-phenyl acetamide ring. In contrast, the most extensively characterized indole-triazole acetamide series (8a–f and 9a–k) utilize an S-alkylated triazole-3-thione linkage, where the triazole is connected via a sulfur atom rather than a methylene spacer [1][2]. Within the S-alkylated 8a–f series, the most potent compound (8b, 3,4-dichlorophenyl-substituted) achieved a cell viability of 10.99 ± 0.59% at 100 µg/mL against Hep-G2, comparable to doxorubicin (10.8 ± 0.41%) [3]. No equivalent data exist for the methylene-bridged triazole topology present in the target compound, making potency extrapolation unreliable.

Linker topology Triazole regioisomerism Scaffold hopping

In Silico ADMET and Drug-Likeness Predictors for the Indole-Triazole N-Phenyl Acetamide Scaffold

The target compound has not been subjected to published ADMET profiling. However, the closely related S-alkylated indole-triazole N-aryl acetamide series (8a–f) underwent comprehensive in silico ADMET evaluation, DFT calculations, and molecular docking against AKT1 [1]. In that study, compounds 8a, 8b, and 8f were selected for molecular dynamics (MD) simulations (100 ns) based on their in vitro potency, with 8b showing the most stable AKT1 binding interactions [2]. The predicted drug-likeness parameters (Lipinski's Rule of Five) and toxicity profiles were favorable for multiple analogs, but no data are available for the target compound's specific substitution pattern [3].

ADMET prediction Drug-likeness Computational profiling

ChEMBL Database Entry and Bioactivity Annotation Status

The target compound is registered in the ChEMBL database under accession CHEMBL122972, indicating it has been deposited and linked to PubChem BioAssays [1]. The compound carries five structural alerts flagged by ChEMBL's computational filters [2]. In contrast, the structurally related indole-triazole hybrid CHEMBL1630704 has documented bioactivity data in PubChem (SID: 87458449) [3]. The presence of a ChEMBL entry for the target compound confirms its existence in curated chemical biology databases but does not yet provide quantitative bioactivity measurements that would distinguish it from analogs.

ChEMBL Bioactivity database Compound annotation

Recommended Research and Industrial Application Scenarios for 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide


Hepatocellular Carcinoma (Hep-G2) Cytotoxicity Screening as a Scaffold-Diversification Probe

The indole–1,2,4-triazole N-phenyl acetamide scaffold has demonstrated potent Hep-G2 cytotoxicity in the S-alkylated series (8b: 10.99 ± 0.59% cell viability at 100 µg/mL, comparable to doxorubicin at 10.8 ± 0.41%) [1]. The target compound, with its methylene-bridged triazole topology and 4-methylindole substitution, serves as a scaffold-diversification probe for SAR expansion. Procurement is justified for research programs aiming to determine whether the methylene linker modifies the cytotoxicity profile relative to the S-alkylated chemotype, potentially yielding IP-differentiable lead matter.

Urease Inhibition Studies Building on Indole-Phenyltriazole Hybrid SAR

The indole-phenyltriazole hybrid series (9a–k) demonstrated potent Jack bean urease inhibition, with the most active analog achieving an IC50 of 0.49 µM, significantly outperforming the unsubstituted phenyl comparator (IC50 = 1.44 µM) and the standard thiourea (IC50 = 4.72 µM) [2]. The target compound, bearing a distinct 4-methylindole and para-triazolylmethylphenyl acetamide architecture, represents a logical next-step probe for urease inhibitor programs seeking to explore alternative indole substitution patterns beyond the published C-3 indole-propionic acid derived hybrids.

Kinase Selectivity Profiling Leveraging the Indole-Triazole Pharmacophore

Indole–1,2,4-triazole hybrids have been reported as selective ERK inhibitors with anticancer activity across MCF-7, HCT-116, and Hep-G2 cell lines [3]. The target compound's unique combination of a 4-methylindole N-1 acetamide linkage and a para-triazolylmethylphenyl group offers a structurally distinct pharmacophore for kinase selectivity panels. Procurement is indicated for research groups seeking to evaluate whether this substitution pattern confers selectivity advantages over the S-alkylated and C-3 indole-linked analogs previously characterized.

Computational Chemistry and Molecular Docking Validation Studies

The S-alkylated indole-triazole series (8a–f) underwent rigorous in silico characterization including DFT optimization at the B3LYP/6-311G++(d,p) level, 100 ns molecular dynamics simulations in complex with AKT1, and ADMET prediction [1]. The target compound's methylene-bridged triazole topology and 4-methylindole substitution present a structurally distinct computational test case. Procurement enables empirical validation of in silico predictions generated for this chemotype, addressing the current gap in computational SAR coverage for methylene-linked indole-triazole acetamides.

Quote Request

Request a Quote for 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.